molecular formula C7H17NO B12124456 3-Methyl-2-(methylamino)pentan-1-ol

3-Methyl-2-(methylamino)pentan-1-ol

Cat. No.: B12124456
M. Wt: 131.22 g/mol
InChI Key: HMABCSLFCWFJQF-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)pentan-1-ol is an organic compound with the molecular formula C7H17NO. It is a secondary amine and an alcohol, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group, allowing it to participate in a wide range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-pentanone or 3-methyl-2-pentanal.

    Reduction: Formation of various secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Methyl-2-(methylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-pentanone: An aliphatic ketone used as a solvent and intermediate in synthesis.

    3-Methyl-2-pentanol: An alcohol with similar structural features but lacking the amino group.

    2-Methyl-2-pentanol: Another alcohol with a different substitution pattern on the carbon chain.

Uniqueness

3-Methyl-2-(methylamino)pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-methyl-2-(methylamino)pentan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3

InChI Key

HMABCSLFCWFJQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC

Origin of Product

United States

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